5-(4-Fluoronaphthalen-1-yl)oxazole
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Overview
Description
5-(4-Fluoronaphthalen-1-yl)oxazole is a heterocyclic compound that features an oxazole ring fused with a naphthalene ring substituted with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoronaphthalen-1-yl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoronaphthaldehyde with an oxazole precursor in the presence of a base. The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoronaphthalen-1-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups into the naphthalene ring .
Scientific Research Applications
5-(4-Fluoronaphthalen-1-yl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoronaphthalen-1-yl)oxazole involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological pathways. This binding can lead to the inhibition or activation of specific enzymes, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(naphthalen-1-yl)oxazole
- 5-(4-Methoxyphenyl)oxazole
- 5-(4-Methylphenyl)oxazole
Uniqueness
5-(4-Fluoronaphthalen-1-yl)oxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C13H8FNO |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
5-(4-fluoronaphthalen-1-yl)-1,3-oxazole |
InChI |
InChI=1S/C13H8FNO/c14-12-6-5-11(13-7-15-8-16-13)9-3-1-2-4-10(9)12/h1-8H |
InChI Key |
LSPHPRIHTIHWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=CO3 |
Origin of Product |
United States |
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